ZapA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La protéine A associée à Z (ZAPA) est une petite protéine cytoplasmique largement conservée chez les bactéries. Elle joue un rôle crucial dans la division cellulaire bactérienne en améliorant la stabilité de l'anneau FtsZ, qui est essentiel à la cytokinèse. This compound forme des dimères et des tétramères in vitro et est connue pour interagir avec FtsZ, favorisant sa polymérisation et la formation de faisceaux de filaments .

Applications De Recherche Scientifique

ZAPA présente plusieurs applications en recherche scientifique, en particulier dans l'étude de la division cellulaire bactérienne. Elle est utilisée pour étudier les mécanismes de la polymérisation de FtsZ et la formation de l'anneau Z. De plus, this compound sert de protéine modèle pour étudier les interactions protéine-protéine et la régulation des structures cytosquelettiques chez les bactéries .

En médecine, this compound et ses interactions avec FtsZ sont explorées comme cibles potentielles pour développer de nouveaux agents antibactériens. En inhibant la fonction de this compound, il pourrait être possible de perturber la division cellulaire bactérienne, offrant une approche nouvelle pour lutter contre les infections bactériennes .

Mécanisme d'action

This compound exerce ses effets en se liant à FtsZ avec une stoechiométrie molaire approximative de 1:1. Cette interaction favorise la polymérisation de FtsZ et la formation de filaments et de faisceaux stables. This compound améliore la coopérativité de l'association des polymères de FtsZ, stabilisant ainsi la structure de proto-anneau essentielle à la cytokinèse bactérienne .

Mécanisme D'action

Target of Action

ZapA, a protein found in various bacteria, primarily targets the bacterial tubulin homolog FtsZ . FtsZ is a GTPase that self-assembles into dynamic protofilaments, forming a scaffold for the contractile ring (Z-ring) to achieve bacterial cell division . This compound enhances the stability of the FtsZ ring .

Mode of Action

This compound interacts with FtsZ, driving its polymerization and filament bundling . This interaction contributes to the spatio-temporal tuning of the Z-ring . In the presence of this compound, FtsZ protofilaments associate into long straight loose bundles and/or sheets .

Biochemical Pathways

The assembly of the divisome, a protein complex mediating prokaryotic cell division, is initiated by the polymerization of FtsZ into a contractile ring (Z-ring) at the future division site . FtsZ protofilaments, attached onto the inner membrane by other membrane proteins, function as a scaffold for the recruitment of downstream division proteins to develop the Z-ring . This compound plays a crucial role in this process by stabilizing the FtsZ ring and enhancing its assembly .

Result of Action

The result of this compound’s action is the stabilization of the FtsZ ring, which is essential for bacterial cell division . This stabilization promotes the assembly of FtsZ into a contractile ring, facilitating the formation of the divisome and ultimately leading to cell division .

Action Environment

The effects of this compound on FtsZ assembly can vary with the pH of the environment . For instance, this compound induces FtsZ to form large bundles in a pH 6.5 buffer, while in a pH 7.5 buffer, this compound enhances FtsZ assembly and promotes more curved filaments . This suggests that environmental factors such as pH can influence the action, efficacy, and stability of this compound .

Analyse Biochimique

Biochemical Properties

Zapa is involved in the modulation of FtsZ polymerization. It binds to FtsZ with an approximate 1:1 molar stoichiometry, promoting FtsZ filament bundling and stabilization. This interaction is essential for the proper formation and function of the Z-ring, which is critical for bacterial cytokinesis . This compound exists in a dimer-tetramer equilibrium, with the dimer being the predominant physiological species .

Cellular Effects

This compound influences various cellular processes by stabilizing FtsZ filaments and promoting their bundling. This stabilization is crucial for the formation of the Z-ring, which recruits other proteins necessary for cell division. The presence of this compound ensures the proper spatial and temporal regulation of the Z-ring, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to FtsZ and promoting its polymerization and filament bundling. This interaction enhances the stability of FtsZ filaments, making them more resistant to collapse. The dimeric form of this compound is postulated to be the predominant physiological species, although the tetrameric form may become significant under certain conditions . The structure of this compound, with its C-terminal coiled-coil domain, is essential for its function in promoting FtsZ polymerization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on FtsZ polymerization and filament bundling can be observed over time. This compound’s stability and activity are influenced by its concentration, with higher concentrations promoting the formation of tetramers. Long-term studies have shown that this compound maintains its activity and continues to promote FtsZ polymerization and filament bundling over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At optimal dosages, this compound effectively promotes FtsZ polymerization and filament bundling, leading to proper cell division. At high doses, this compound may cause excessive bundling of FtsZ filaments, potentially leading to adverse effects on cell division and viability .

Metabolic Pathways

This compound is involved in the metabolic pathways related to bacterial cell division. It interacts with FtsZ, a key protein in the cytokinesis pathway, and promotes its polymerization and filament bundling. This interaction is essential for the proper formation and function of the Z-ring, which is critical for bacterial cytokinesis .

Transport and Distribution

Within cells, this compound is transported and distributed to the mid-cell region, where it interacts with FtsZ to promote the formation of the Z-ring. The localization of this compound is essential for its function in bacterial cell division, as it ensures the proper spatial and temporal regulation of the Z-ring .

Subcellular Localization

This compound is localized to the mid-cell region, where it interacts with FtsZ to promote the formation of the Z-ring. The C-terminal coiled-coil domain of this compound is essential for its localization and function. This domain allows this compound to bind to FtsZ and promote its polymerization and filament bundling, which are critical for bacterial cytokinesis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de ZAPA implique l'expression de la protéine dans des systèmes bactériens tels qu'Escherichia coli. Le gène codant pour this compound est cloné dans un vecteur d'expression, qui est ensuite introduit dans les cellules bactériennes. Les bactéries sont cultivées dans des conditions qui induisent l'expression de this compound, qui est ensuite purifiée en utilisant des techniques telles que la chromatographie d'affinité .

Méthodes de production industrielle : La production industrielle de this compound suit des principes similaires mais à plus grande échelle. Les processus de fermentation sont optimisés pour maximiser le rendement en this compound. Le processus de purification est mis à l'échelle, impliquant souvent plusieurs étapes de chromatographie pour assurer la pureté et l'activité de la protéine .

Analyse Des Réactions Chimiques

Types de réactions : ZAPA subit principalement des interactions protéine-protéine, en particulier avec FtsZ. Elle ne participe pas à des réactions chimiques traditionnelles telles que l'oxydation, la réduction ou la substitution. Au lieu de cela, son activité est caractérisée par sa capacité à moduler l'assemblage et la stabilité des filaments de FtsZ .

Réactifs et conditions courants : L'interaction entre this compound et FtsZ est étudiée dans diverses conditions, y compris différents niveaux de pH et la présence de GTP, qui est essentiel à la polymérisation de FtsZ. La formation de complexes this compound-FtsZ est souvent analysée en utilisant des techniques telles que le transfert d'énergie de résonance de fluorescence (FRET) et la microscopie électronique .

Principaux produits formés : Le résultat principal de l'interaction de this compound avec FtsZ est la formation de filaments et de faisceaux de FtsZ stables, qui sont essentiels à la formation de l'anneau Z pendant la division cellulaire bactérienne .

Comparaison Avec Des Composés Similaires

ZAPA est similaire à d'autres protéines associées à FtsZ, telles que la protéine B associée à Z (ZapB). Les deux protéines interagissent avec FtsZ et jouent un rôle dans la stabilisation de l'anneau Z. this compound est unique en sa capacité à former à la fois des dimères et des tétramères, ce qui peut influencer son interaction avec FtsZ et sa fonction globale dans la division cellulaire .

Liste de composés similaires :- Protéine B associée à Z (ZapB)

- ZipA (une autre protéine associée à FtsZ)

- FtsA (une protéine de type actine qui interagit également avec FtsZ)

Ces protéines contribuent collectivement à la régulation et à la stabilisation de l'anneau FtsZ, mais chacune possède des propriétés et des rôles distincts dans le processus de division cellulaire bactérienne .

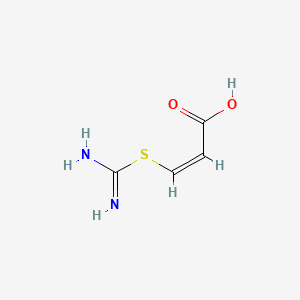

Propriétés

Numéro CAS |

92138-10-8 |

|---|---|

Formule moléculaire |

C4H6N2O2S |

Poids moléculaire |

146.17 g/mol |

Nom IUPAC |

(E)-3-carbamimidoylsulfanylprop-2-enoic acid |

InChI |

InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1+ |

Clé InChI |

QEYNZJBVNYDZKZ-OWOJBTEDSA-N |

SMILES |

C(=CSC(=N)N)C(=O)O |

SMILES isomérique |

C(=C/SC(=N)N)\C(=O)O |

SMILES canonique |

C(=CSC(=N)N)C(=O)O |

Synonymes |

3-((aminoiminomethyl)thio)-2-propenoic acid 3-((aminoiminomethyl)thio)-2-propenoic acid monohydrobromide 3-((aminoiminomethyl)thio)-2-propenoic acid monohydrochloride, (Z)-isomer 3-((aminoiminomethyl)thio)-2-propenoic acid, (E)-isomer ZAPA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.